6-nitro-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
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Description
6-nitro-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C21H20N4O7S and its molecular weight is 472.47. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Optical Storage
In polymer science, similar compounds have been utilized in the development of azo polymers for reversible optical storage. These polymers exhibit significant photoinduced birefringence, which can be utilized for high-density data storage applications. The cooperative motion between azo groups and polymer side chains plays a critical role in enhancing the optical properties of these materials, indicating the potential utility of complex nitro-substituted compounds in advanced polymer design and optical data storage technologies (Meng et al., 1996).
Pharmacological Research
In the realm of pharmacology, derivatives of nitro-substituted compounds have been investigated for their therapeutic potentials. For instance, NOSH-aspirin, a novel hybrid releasing both nitric oxide and hydrogen sulfide, has shown promising anti-inflammatory and anticancer properties. These hybrids exhibit significant growth inhibitory properties against various human cancer cell lines, underscoring the potential of nitro-substituted compounds in developing new pharmaceuticals with dual beneficial effects (Kodela et al., 2012).
Materials Science and Molecular Electronics
In materials science, compounds with nitro groups have been used to create molecular electronic devices with large on-off ratios and negative differential resistance. These properties are essential for the development of molecular-scale electronic components, indicating the utility of nitro-substituted compounds in electronics and nanotechnology (Chen et al., 1999).
Properties
IUPAC Name |
6-nitro-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7S/c26-20(15-24-18-7-6-17(25(28)29)14-19(18)32-21(24)27)22-9-11-23(12-10-22)33(30,31)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFLIKIABFGJJI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CN2C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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